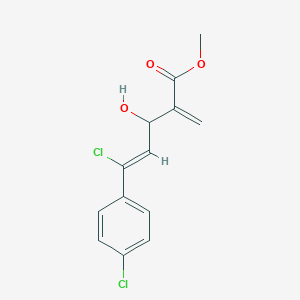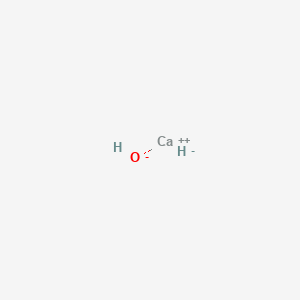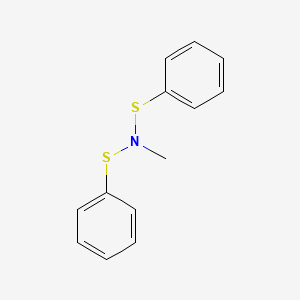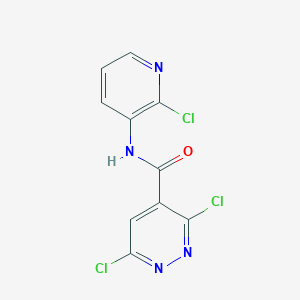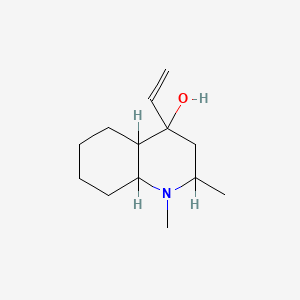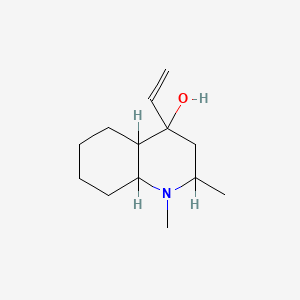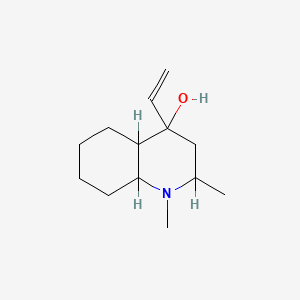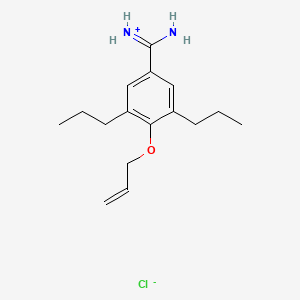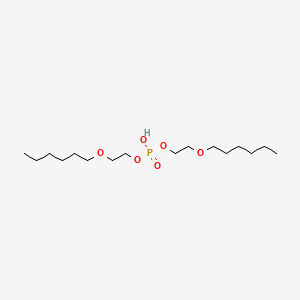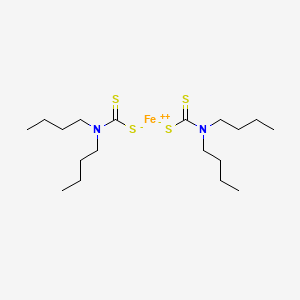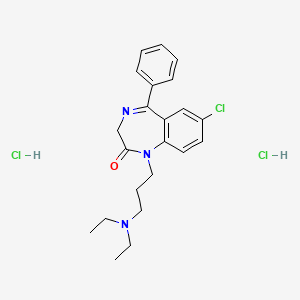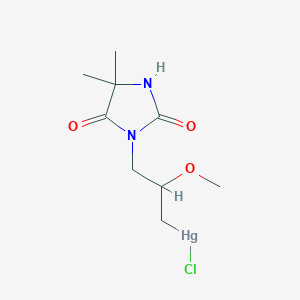
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin is a chemical compound that belongs to the class of organomercury compounds It is characterized by the presence of a chloromercuri group attached to a methoxypropyl chain, which is further connected to a dimethylhydantoin moiety
Méthodes De Préparation
The synthesis of 3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin typically involves the reaction of 3-chloromercuri-2-methoxy-1-propanol with 5,5-dimethylhydantoin under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of mercury-free derivatives.
Substitution: The chloromercuri group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of antimicrobial agents.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin involves its interaction with molecular targets such as enzymes and proteins The chloromercuri group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin include:
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin: This compound has a similar structure but with a methyl group instead of a dimethyl group.
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin: Lacks the dimethyl substitution on the hydantoin ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
3477-28-9 |
|---|---|
Formule moléculaire |
C9H15ClHgN2O3 |
Poids moléculaire |
435.27 g/mol |
Nom IUPAC |
chloro-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methoxypropyl]mercury |
InChI |
InChI=1S/C9H15N2O3.ClH.Hg/c1-6(14-4)5-11-7(12)9(2,3)10-8(11)13;;/h6H,1,5H2,2-4H3,(H,10,13);1H;/q;;+1/p-1 |
Clé InChI |
BTQOHLURROEVNT-UHFFFAOYSA-M |
SMILES canonique |
CC1(C(=O)N(C(=O)N1)CC(C[Hg]Cl)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


